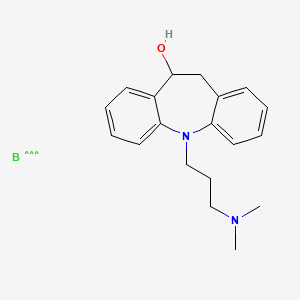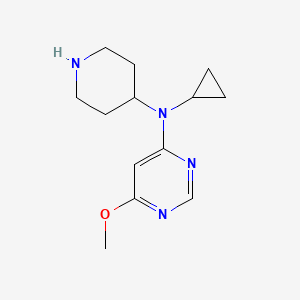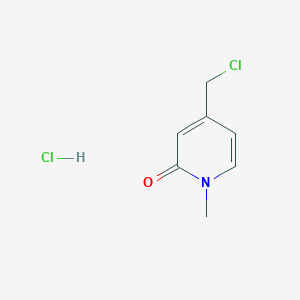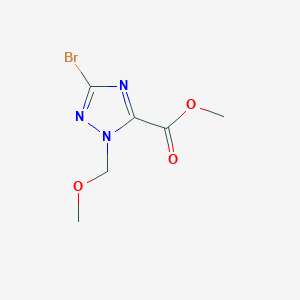
Mutilin 14-Acetate
Overview
Description
Mutilin 14-Acetate is a derivative of pleuromutilin, a naturally occurring antibiotic first isolated from the fungus Pleurotus mutilus. This compound is known for its potent antibacterial properties, particularly against Gram-positive bacteria. The molecular formula of this compound is C22H34O4, and it has a molecular weight of 362.5 g/mol .
Mechanism of Action
Target of Action
Mutilin 14-Acetate, a derivative of pleuromutilin, primarily targets the bacterial ribosome . It inhibits bacterial protein synthesis by binding to the 50S bacterial ribosomal subunit in the peptidyl transferase center (PTC) . The pleuromutilin tricyclic core binds to a pocket close to the A site, while the C14 side chain extends to the P site .
Mode of Action
This compound interacts with its targets by preventing the binding of tRNA for peptide transfer . This interaction causes a tightening of the rotational movement in the binding pocket, referred to as an induced-fit mechanism . This unique mechanism of action allows this compound to display broad-spectrum antibacterial activity against Gram-positive and Gram-negative aerobic and anaerobic bacteria, as well as atypical bacteria .
Biochemical Pathways
This compound affects the protein synthesis pathway in bacteria. By binding to the 50S bacterial ribosomal subunit, it inhibits the formation of peptide bonds, thereby disrupting protein synthesis . This disruption in protein synthesis leads to the death of the bacteria, making this compound an effective antibacterial agent .
Pharmacokinetics
Lefamulin has a volume of distribution ranging from 82.9 to 202.8 L, total clearance of 19.5 to 21.4 L/h, and a terminal elimination half-life of 6.9–13.2 h . The oral bioavailability of lefamulin has been estimated as 24% in fasted subjects and 19% in fed subjects . These properties may provide some insight into the ADME properties of this compound, but specific studies would be needed to confirm this.
Result of Action
The molecular and cellular effects of this compound’s action result in the inhibition of bacterial protein synthesis, leading to the death of the bacteria . This makes it an effective antibacterial agent against a broad spectrum of bacteria .
Biochemical Analysis
Biochemical Properties
Mutilin 14-Acetate plays a crucial role in biochemical reactions, particularly in inhibiting bacterial protein synthesis. It interacts with the peptidyl transferase center of the bacterial ribosome, preventing the formation of peptide bonds between amino acids. This interaction involves binding to the 50S ribosomal subunit, specifically targeting the peptidyl transferase center . The compound’s tricyclic core and C14 side chain are essential for its binding affinity and antibacterial activity .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. In bacterial cells, it disrupts protein synthesis, leading to inhibited growth and eventual cell death. This disruption affects cell signaling pathways, gene expression, and cellular metabolism. By binding to the ribosome, this compound prevents the translation of essential proteins, thereby halting bacterial proliferation . Additionally, it has been observed to have minimal effects on eukaryotic cells, making it a selective antibacterial agent .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the bacterial ribosome’s peptidyl transferase center. This binding inhibits the formation of peptide bonds, effectively blocking protein synthesis. The tricyclic core of this compound fits into a pocket near the A site of the ribosome, while the C14 side chain extends to the P site, causing a tightening of the rotational movement in the binding pocket . This induced-fit mechanism ensures a strong and specific interaction with the ribosome, leading to its antibacterial effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impacts on cellular function. Studies have shown that this compound remains stable under various conditions, maintaining its antibacterial activity over extended periods . Degradation products may form under certain conditions, potentially affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained antibacterial effects without significant adverse impacts on cellular function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At therapeutic doses, it exhibits potent antibacterial activity with minimal toxicity. At higher doses, toxic effects may be observed, including alterations in liver enzyme levels and potential nephrotoxicity . Threshold effects have been identified, indicating the importance of precise dosing to maximize efficacy while minimizing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its antibacterial activity. It interacts with enzymes involved in protein synthesis, particularly those associated with the ribosome . The compound’s metabolism involves modifications to its tricyclic core and C14 side chain, which are essential for its activity. These modifications can affect metabolic flux and metabolite levels, influencing the compound’s overall efficacy .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization . The compound accumulates in bacterial cells, where it exerts its antibacterial effects. In eukaryotic cells, its distribution is more limited, contributing to its selectivity as an antibacterial agent .
Subcellular Localization
The subcellular localization of this compound is primarily within the bacterial ribosome, where it binds to the peptidyl transferase center . This localization is crucial for its activity, as it directly interferes with protein synthesis. The compound’s structure, including its tricyclic core and C14 side chain, plays a significant role in directing it to the ribosome and ensuring its effective binding .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Mutilin 14-Acetate involves the selective hydrolysis of 11,14-disubstituted derivatives, followed by acylation with the required acid chloride. For instance, the conversion of 13 to the desired this compound analogue 14 can be achieved using zinc chloride and hydrochloric acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale fermentation processes to produce pleuromutilin, followed by chemical modification to introduce the acetate group at the 14th position. This process ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Mutilin 14-Acetate undergoes various chemical reactions, including:
Oxidation: This reaction can modify the hydroxyl groups present in the molecule.
Reduction: Reduction reactions can alter the ketone groups.
Substitution: Substitution reactions can introduce different functional groups at specific positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents like acid chlorides and anhydrides are used for acylation reactions.
Major Products Formed: The major products formed from these reactions include various pleuromutilin derivatives with modified antibacterial properties .
Scientific Research Applications
Mutilin 14-Acetate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Lefamulin: A semi-synthetic pleuromutilin with a similar tricyclic core structure.
Tiamulin: Another pleuromutilin derivative used in veterinary medicine for its antibacterial properties.
Uniqueness: Mutilin 14-Acetate is unique due to its specific acetate modification at the 14th position, which enhances its antibacterial activity and pharmacokinetic properties compared to other pleuromutilin derivatives .
Properties
IUPAC Name |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O4/c1-7-20(5)12-17(26-15(4)23)21(6)13(2)8-10-22(14(3)19(20)25)11-9-16(24)18(21)22/h7,13-14,17-19,25H,1,8-12H2,2-6H3/t13-,14+,17-,18+,19+,20-,21+,22+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUBKXMIPSJEXGM-MBHDSSBMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC23CCC(=O)C2C1(C(CC(C(C3C)O)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC[C@@]23CCC(=O)[C@H]2[C@@]1([C@@H](C[C@@]([C@H]([C@@H]3C)O)(C)C=C)OC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Oxaspiro[4.4]nonan-3-ol](/img/structure/B1435939.png)

![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)





![[2-(1-methyl-1H-pyrazol-4-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B1435953.png)


![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)


